4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-
Description
The compound 4-thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-, is a heterocyclic derivative featuring a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) substituted with a benzimidazole moiety and a phenylimino group. Its synthesis typically involves cyclocondensation reactions between thiourea derivatives and α,β-unsaturated ketones or Schiff bases, as seen in analogous compounds .
Characterization of this compound and its analogs relies on spectral techniques such as IR (e.g., a carbonyl stretch at ~1689 cm⁻¹ for the thiazolidinone ring ), NMR (confirming benzimidazole proton environments ), and mass spectrometry . Biological studies suggest that such hybrids exhibit antimicrobial and anticancer properties, attributed to the synergistic effects of the benzimidazole and thiazolidinone pharmacophores .
Properties
IUPAC Name |
3-[1-(1H-benzimidazol-2-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12(17-20-14-9-5-6-10-15(14)21-17)22-16(23)11-24-18(22)19-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKKGHUDCOZVPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N3C(=O)CSC3=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30526400 | |
| Record name | (2Z)-3-[1-(1H-Benzimidazol-2-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89334-87-2 | |
| Record name | (2Z)-3-[1-(1H-Benzimidazol-2-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30526400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- typically involves the reaction of 1-(1H-benzimidazol-2-yl)ethanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 4-thiazolidinones typically involves the reaction of thiosemicarbazides with carbonyl compounds. The compound in focus can be synthesized through a multi-step process that includes the formation of the thiazolidinone ring followed by functionalization with benzimidazole and phenyl groups. Structural characterization is frequently performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.
Anticancer Activity
Numerous studies have reported the anticancer potential of thiazolidinone derivatives. For instance, compounds with a benzimidazole substitution have shown promising results against various cancer cell lines. A study demonstrated that certain thiazolidinones inhibit the proliferation of HT29 adenocarcinoma cells and lung cancer cells (H460) with IC50 values indicating effective growth inhibition .
Antimicrobial Properties
The antimicrobial activity of 4-thiazolidinones has been extensively studied. For example, derivatives have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. One specific derivative showed an inhibition percentage of 88.46% against E. coli, comparable to standard antibiotics like Ampicillin .
Antiviral Activity
Recent research has explored the antiviral properties of thiazolidinones against various viral strains. Some derivatives demonstrated moderate antiviral activity against influenza A virus strains, including the pandemic H1N1 strain, indicating their potential as antiviral agents .
Case Study 1: Anticancer Activity Evaluation
A series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties against several human cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .
Case Study 2: Antimicrobial Efficacy
In a comparative study, various thiazolidinone derivatives were tested for their antibacterial activity using standard disk diffusion methods. The results highlighted that modifications on the phenyl group significantly influenced antibacterial potency, with chlorinated derivatives showing superior activity .
Summary Table of Biological Activities
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Anticancer | Thiazolidinone with benzimidazole | IC50 against HT29 < 10 µM |
| Antibacterial | 2-(Chlorophenyl-imino)thiazolidin-4-one | Inhibition % = 88.46% |
| Antiviral | Various thiazolidinones | Moderate activity against H1N1 |
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- involves multiple pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with key molecular targets such as topoisomerases and kinases, disrupting DNA replication and cell division.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes and proteins essential for the virus life cycle.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
The biological and physicochemical properties of thiazolidinone derivatives are highly substituent-dependent. Key comparisons include:
- Benzimidazole vs.
- Phenylimino vs.
Key Research Findings and Trends
Electronic Effects: The benzimidazole group increases electron density on the thiazolidinone ring, enhancing interactions with biological targets (e.g., enzyme active sites) compared to aliphatic substituents .
Bioavailability: Compounds with bulkier substituents (e.g., morpholinopropyl ) may face reduced membrane permeability, whereas the target compound’s benzimidazole-ethyl group balances lipophilicity and solubility .
Structural-Activity Relationships (SAR): The phenylimino group at position 2 is critical for maintaining planar geometry, facilitating intercalation with DNA or proteins . Substitution at position 3 with heteroaromatic groups (e.g., benzimidazole) improves potency over non-aromatic substituents .
Biological Activity
4-Thiazolidinones represent a significant class of heterocyclic compounds with diverse biological activities. The compound 4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)- is particularly noteworthy due to its potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Antiviral Activity
A study conducted by Ulusoy Güzeldemirci et al. synthesized a series of 4-thiazolidinone derivatives and evaluated their antiviral properties against various RNA and DNA viruses. Among these, certain derivatives displayed moderate antiviral activity, particularly against strains of influenza A virus and vesicular stomatitis virus, with effective concentrations (EC50) ranging from 2 µM to 9 µM .
Anticancer Activity
Recent advancements have highlighted the anticancer potential of thiazolidinone derivatives. Research indicates that modifications at specific positions on the thiazolidinone ring can enhance its efficacy against cancer cell lines. For instance, compounds with the thiazolidinone scaffold have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 and A549 .
Antitubercular Activity
In another study focused on antitubercular properties, several 4-thiazolidinone derivatives were synthesized and tested against Mycobacterium tuberculosis strains. Compounds exhibited significant inhibition rates, with some achieving over 90% inhibition at low concentrations (6.25 µg/mL) . This highlights the potential of these compounds in developing new treatments for tuberculosis.
The biological activities of 4-thiazolidinones are often attributed to their ability to interact with specific biological targets:
- Antiviral Mechanism : The antiviral effects are likely mediated through inhibition of viral replication processes.
- Anticancer Mechanism : The anticancer activity may involve induction of apoptosis in cancer cells and disruption of cell cycle progression.
- Antitubercular Mechanism : These compounds may inhibit cell wall synthesis or interfere with metabolic pathways in Mycobacterium species.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is influenced by various substituents on the thiazolidinone ring. Modifications at positions 2, 3, and 5 have been shown to enhance specific activities:
- Substituents : Electron-withdrawing groups generally improve anticancer activity.
- Ring Modifications : Alterations to the thiazolidine ring can affect the compound's lipophilicity and bioavailability.
Data Summary
| Biological Activity | Effective Concentration (µM) | Reference |
|---|---|---|
| Antiviral (Influenza A) | 2 - 9 | |
| Anticancer (MCF-7) | IC50 not specified | |
| Antitubercular | 6.25 |
Case Studies
- Antiviral Study : A specific derivative was evaluated for its activity against influenza A virus strains, showing consistent antiviral effects across multiple tests.
- Anticancer Evaluation : A series of thiazolidinones were tested against various cancer cell lines, revealing a correlation between structural modifications and increased cytotoxicity.
Q & A
Basic: What synthetic methodologies are optimal for preparing 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-4-thiazolidinone with high purity and yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 1H-benzimidazole-2-carbaldehyde with ethylamine to form the Schiff base intermediate.
- Step 2 : Cyclization with thioglycolic acid under reflux in anhydrous conditions to form the thiazolidinone core.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
- Yield Optimization : Adjusting reaction time (12–16 hours) and temperature (80–100°C) improves yields to 75–85% .
- Purity Validation : Use melting point analysis (e.g., 210–212°C) and spectroscopic techniques (IR: C=O at 1668 cm⁻¹; ¹H NMR: CH3-C=N at δ 2.4 ppm) to confirm structural integrity .
Basic: How can spectroscopic techniques (IR, NMR, MS) resolve structural ambiguities in this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups, such as C=O (1668–1680 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretching vibrations, to confirm the thiazolidinone and imine moieties .
- ¹H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, CH3-C=N at δ 2.4 ppm) to distinguish between regioisomers .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 365.12) and rule out side products .
Advanced: How can researchers address contradictions in reported antiproliferative activity across different cancer cell lines?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay, 48–72 hour incubation) to minimize variability .
- Mechanistic Profiling : Compare apoptosis induction (via caspase-3 activation) versus cell cycle arrest (flow cytometry) to identify context-dependent modes of action .
- Structural Confirmation : Ensure compound stability in cell culture media (e.g., HPLC monitoring) to rule out degradation artifacts .
Advanced: What computational strategies predict the binding affinity of this compound to cancer-related targets (e.g., EGFR, tubulin)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina or GOLD to model interactions with EGFR (PDB ID: 1M17) or β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with key residues (e.g., Thr766 in EGFR) .
- MD Simulations : Perform 100 ns simulations to assess binding stability (RMSD < 2 Å) and identify critical hydrophobic interactions with the benzimidazole moiety .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenylimino ring) with docking scores to guide optimization .
Advanced: How can hybrid derivatives combining benzimidazole and thiazolidinone motifs enhance dual anticancer/anti-inflammatory activity?
Methodological Answer:
- Pharmacophore Hybridization : Introduce pyrazoline or pyrrolizine scaffolds (e.g., via Schiff base formation) to target COX-2 (anti-inflammatory) and topoisomerase-II (anticancer) simultaneously .
- In Vitro Screening : Test dual activity using NF-κB inhibition (ELISA) for anti-inflammatory effects and cytotoxicity against MCF-7/HeLa cells (IC₅₀ < 10 µM) .
- Metabolic Stability : Assess microsomal stability (e.g., human liver microsomes) to prioritize derivatives with balanced pharmacokinetics .
Advanced: What neurochemical mechanisms underlie the anticonvulsant potential of structurally related 4-thiazolidinones?
Methodological Answer:
- Neurotransmitter Modulation : Quantify GABA/glutamate levels in mouse brain homogenates (via HPLC) after pentylenetetrazole-induced seizures. Effective compounds increase GABA by 20–30% .
- Electrophysiology : Use patch-clamp assays to assess GABAₐ receptor potentiation (EC₅₀ < 50 µM) .
- Structural Requirements : Prioritize derivatives with nitrobenzylidene substituents for enhanced blood-brain barrier penetration (logP ~2.5) .
Advanced: How can researchers resolve discrepancies in reported antimicrobial efficacy of 4-thiazolidinone derivatives?
Methodological Answer:
- Strain-Specific Testing : Compare MIC values against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify spectrum limitations .
- Biofilm Disruption Assays : Use crystal violet staining to quantify biofilm inhibition (>50% at 50 µg/mL) for compounds with poor planktonic activity .
- Efflux Pump Inhibition : Combine with sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance potency .
Advanced: What in silico tools validate the ADMET profile of this compound for preclinical development?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA < 140 Ų), CYP450 inhibition (CYP3A4 > 50% inhibition), and hERG cardiotoxicity risk .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity (probability >0.7) and prioritize derivatives with LD₅₀ > 500 mg/kg (rodent models) .
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility (>50 µg/mL) while maintaining logD ~3 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
